molecular formula C12H7Cl3N2O B5696175 2,3-dichloro-N-(5-chloro-2-pyridinyl)benzamide CAS No. 6215-52-7

2,3-dichloro-N-(5-chloro-2-pyridinyl)benzamide

Cat. No. B5696175
CAS RN: 6215-52-7
M. Wt: 301.6 g/mol
InChI Key: KNBJUQBIICFPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dichloro-N-(5-chloro-2-pyridinyl)benzamide, also known as DCPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been shown to have various biochemical and physiological effects.

Mechanism of Action

2,3-dichloro-N-(5-chloro-2-pyridinyl)benzamide blocks the TRPC6 ion channel by binding to a specific site on the channel protein. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of various cellular processes. By blocking the TRPC6 ion channel, 2,3-dichloro-N-(5-chloro-2-pyridinyl)benzamide has been shown to reduce smooth muscle contraction, vascular tone, and neuronal signaling.
Biochemical and Physiological Effects:
2,3-dichloro-N-(5-chloro-2-pyridinyl)benzamide has various biochemical and physiological effects. It has been shown to reduce smooth muscle contraction, which can be beneficial in the treatment of diseases such as hypertension and asthma. 2,3-dichloro-N-(5-chloro-2-pyridinyl)benzamide has also been shown to reduce vascular tone, which can be beneficial in the treatment of diseases such as hypertension and cardiovascular disease. Additionally, 2,3-dichloro-N-(5-chloro-2-pyridinyl)benzamide has been shown to reduce neuronal signaling, which can be beneficial in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

2,3-dichloro-N-(5-chloro-2-pyridinyl)benzamide has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective blocker of the TRPC6 ion channel, which makes it a useful tool for studying the role of this channel in various physiological processes. However, one of the limitations is that it is a relatively new compound, and its long-term effects on cells and tissues are not yet fully understood.

Future Directions

There are several future directions for the study of 2,3-dichloro-N-(5-chloro-2-pyridinyl)benzamide. One direction is to investigate its potential applications in the treatment of various diseases such as hypertension, asthma, and chronic pain. Another direction is to study its long-term effects on cells and tissues to better understand its safety and efficacy. Additionally, future research could focus on the development of new compounds that are based on the structure of 2,3-dichloro-N-(5-chloro-2-pyridinyl)benzamide and have improved pharmacological properties.

Synthesis Methods

The synthesis of 2,3-dichloro-N-(5-chloro-2-pyridinyl)benzamide involves the reaction of 2,3-dichlorobenzoyl chloride with 5-chloro-2-pyridinylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2,3-dichloro-N-(5-chloro-2-pyridinyl)benzamide.

Scientific Research Applications

2,3-dichloro-N-(5-chloro-2-pyridinyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective blocker of the TRPC6 ion channel, which is involved in various physiological processes such as smooth muscle contraction, vascular tone, and neuronal signaling. 2,3-dichloro-N-(5-chloro-2-pyridinyl)benzamide has also been shown to have potential applications in the treatment of various diseases such as hypertension, asthma, and chronic pain.

properties

IUPAC Name

2,3-dichloro-N-(5-chloropyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3N2O/c13-7-4-5-10(16-6-7)17-12(18)8-2-1-3-9(14)11(8)15/h1-6H,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBJUQBIICFPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977740
Record name 2,3-Dichloro-N-(5-chloropyridin-2-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6215527

CAS RN

6215-52-7
Record name 2,3-Dichloro-N-(5-chloropyridin-2-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.